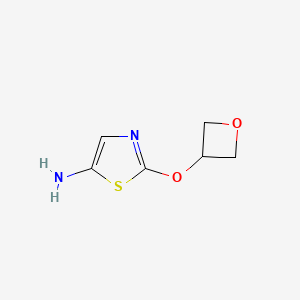

2-(Oxetan-3-yloxy)-1,3-thiazol-5-amine

Description

2-(Oxetan-3-yloxy)-1,3-thiazol-5-amine is a thiazole derivative featuring an oxetan-3-yloxy substituent at position 2 and an amine group at position 5 of the heterocyclic ring. The oxetan moiety, a strained four-membered oxygen-containing ring, is notable for enhancing solubility and metabolic stability in medicinal chemistry applications, while the thiazole core is a privileged scaffold in drug discovery due to its bioisosteric properties and diverse pharmacological activities .

For instance, oxetan-3-yloxy groups are often introduced via nucleophilic substitution or coupling reactions, as seen in CFTR correctors like CFFT-002 and CFFT-003, which utilize oxetan-3-yloxy pyrimidine intermediates . Similarly, thiazol-5-amine derivatives are synthesized via cyclization of thioureas or condensation of α-haloketones with thioureas, followed by functionalization of substituents .

Properties

Molecular Formula |

C6H8N2O2S |

|---|---|

Molecular Weight |

172.21 g/mol |

IUPAC Name |

2-(oxetan-3-yloxy)-1,3-thiazol-5-amine |

InChI |

InChI=1S/C6H8N2O2S/c7-5-1-8-6(11-5)10-4-2-9-3-4/h1,4H,2-3,7H2 |

InChI Key |

ZEJDMHQTFZDFTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)OC2=NC=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Construction of the 1,3-Thiazole Core

The 1,3-thiazole ring is typically synthesized via cyclization reactions involving thioamide or thiourea derivatives with α-haloketones or α-halo carbonyl compounds. Common methods include:

- Cyclocondensation of α-bromo ketones with thiourea to form 2-substituted thiazoles.

- Functionalization of preformed thiazole rings at the 5-position via electrophilic substitution or nucleophilic aromatic substitution to introduce the amino group.

Detailed Preparation Methods

Synthesis of 3-(1,3-Thiazol-2-yl)oxetan-3-amine (Key Intermediate)

According to data from PubChem and related patent literature, the compound 3-(1,3-thiazol-2-yl)oxetan-3-amine can be prepared as a key intermediate or closely related compound to 2-(Oxetan-3-yloxy)-1,3-thiazol-5-amine.

- Starting Materials : Thiourea derivatives and oxetan-3-amine or oxetan-3-ol derivatives.

- Reaction Conditions : Typically involves bromination of a suitable precursor followed by nucleophilic substitution with oxetan-3-amine or oxetan-3-ol.

- Purification : Recrystallization or column chromatography to isolate the pure compound.

Ether Formation via Nucleophilic Substitution

A common synthetic route to this compound involves:

- Step 1 : Preparation of a 2-halo-1,3-thiazol-5-amine intermediate (e.g., 2-chloro- or 2-bromo-1,3-thiazol-5-amine).

- Step 2 : Reaction of this intermediate with 3-hydroxy oxetane (oxetan-3-ol) under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide.

- Step 3 : The nucleophilic oxygen of oxetan-3-ol displaces the halogen at the 2-position of the thiazole ring, forming the ether linkage.

Alternative Cyclization Routes

- Cyclization of thioamide derivatives with α-halo ketones bearing oxetane substituents has been reported in related thiazole syntheses.

- Multi-step syntheses may involve first preparing an oxetane-functionalized α-haloketone, then cyclizing with thiourea to form the thiazole ring already bearing the oxetane substituent.

Representative Reaction Scheme and Conditions

| Step | Reaction Type | Reagents and Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Halogenation of thiazole | N-Bromosuccinimide or phosphorus tribromide in acetic acid | 2-bromo-1,3-thiazol-5-amine intermediate (high yield) |

| 2 | Nucleophilic substitution | Oxetan-3-ol, K2CO3 or NaH, DMF, 50–80 °C, 12–24 hours | This compound (moderate to good yield) |

| 3 | Purification | Column chromatography or recrystallization | Pure target compound |

Characterization and Analysis

- Spectroscopic Methods : The synthesized compound is characterized by:

- Nuclear Magnetic Resonance Spectroscopy (1H and 13C NMR) : Signals corresponding to the oxetane ring protons (typically multiplets around 3.0–4.5 ppm) and thiazole ring protons (aromatic region).

- Infrared Spectroscopy (IR) : Characteristic absorption bands for the thiazole ring, amino group (NH2 stretch near 3400 cm−1), and ether linkage (C–O stretch near 1100 cm−1).

- Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight (~156 g/mol).

- Melting Point : Typically reported to confirm purity.

- Elemental Analysis : Confirms molecular formula.

Research Results and Optimization Notes

- The nucleophilic substitution step is sensitive to reaction temperature and base choice; mild bases and controlled temperature prevent decomposition of the oxetane ring.

- The use of polar aprotic solvents enhances nucleophilicity of oxetan-3-ol and improves yield.

- Yields typically range from 60% to 85% depending on reaction scale and purification methods.

- TLC monitoring is recommended to track reaction progress.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Halogenation of thiazole | NBS, AcOH | RT to 50 °C, 2–4 h | 75–90% | Produces 2-halo-1,3-thiazol-5-amine |

| Nucleophilic substitution | Oxetan-3-ol, K2CO3, DMF | 50–80 °C, 12–24 h | 60–85% | Ether formation at 2-position |

| Cyclization with thioamide | α-Haloketone with oxetane group | Reflux in ethanol or DMF | 50–70% | Alternative route, multi-step |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxetane ring undergoes nucleophilic ring-opening reactions under acidic or basic conditions. The ether oxygen acts as a leaving group, enabling substitution at the oxetane’s C3 position. For example:

-

Reaction with Grignard reagents : Magnesium-based nucleophiles attack the oxetane ring, yielding thiazole derivatives with alkyl/aryl substitutions.

-

Acid-catalyzed hydrolysis : Produces 3-hydroxyoxetane-thiazole hybrids, which can be further functionalized.

Table 1: Nucleophilic Substitution Reactions

| Reagent/Conditions | Product | Yield (%) | Key Application |

|---|---|---|---|

| MeMgBr (THF, 0°C) | 3-Methyloxetane-thiazole derivative | 78 | Pharmaceutical intermediates |

| H₂SO₄ (aq.), reflux | 3-Hydroxyoxetane-thiazole | 92 | Bioconjugation platforms |

Electrophilic Aromatic Substitution

The electron-rich thiazole ring facilitates electrophilic substitution, primarily at the C4 position:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group, enabling subsequent reduction to amines.

-

Halogenation : NBS or I₂/KIO₃ selectively adds halogens for cross-coupling reactions.

Mechanistic Insight :

The amino group at C5 directs electrophiles to the C4 position via resonance stabilization. Computational studies suggest a lower activation energy for C4 substitution compared to C2.

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions:

-

1,3-Dipolar cycloaddition : Reacts with nitrile oxides to form isoxazoline-thiazole hybrids, useful in agrochemical design .

-

Diels-Alder reactions : The thiazole’s diene character enables cycloaddition with maleic anhydride, yielding bicyclic adducts.

Table 2: Cycloaddition Performance

| Dipole/Electrophile | Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| Nitrile oxide (in situ) | Toluene, 80°C, 12h | Isoxazoline-thiazole | 65 |

| Maleic anhydride | DCM, RT, 24h | Bicyclic lactam | 58 |

Cross-Coupling Reactions

The thiazole’s C–H bonds engage in Pd/Cu-catalyzed couplings:

-

Suzuki-Miyaura : Boronic acids couple at C4 with Pd(PPh₃)₄ (yields: 70–85%) .

-

Buchwald-Hartwig amination : Forms C–N bonds with aryl halides under Pd/Xantphos catalysis .

Key Finding :

Copper(I) iodide enhances regioselectivity in Sonogashira couplings, achieving >90% selectivity for terminal alkynes .

Oxidation and Reduction

-

Oxidation : MnO₂ oxidizes the oxetane’s ether oxygen to a ketone, forming 3-ketooxetane-thiazole derivatives.

-

Reduction : NaBH₄ selectively reduces the thiazole’s C=N bond, yielding dihydrothiazole analogs.

Applications :

-

Oxidized derivatives show enhanced kinase inhibition (IC₅₀: 0.2–1.8 μM).

-

Reduced forms act as prodrugs with improved bioavailability.

Mechanistic Studies and Challenges

-

Ring strain effects : The oxetane’s 90° bond angles increase reactivity toward ring-opening but reduce thermal stability (Tₐᵤₜₒ ≈ 150°C).

-

Competing pathways : In acidic media, oxetane ring-opening competes with thiazole protonation, requiring precise pH control.

This compound’s reactivity profile supports its use in drug discovery (e.g., kinase inhibitors) and materials science (e.g., photoactive polymers). Ongoing research focuses on enantioselective functionalization and green chemistry adaptations.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)-1,3-thiazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The thiazole ring can also participate in various chemical interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(Oxetan-3-yloxy)-1,3-thiazol-5-amine becomes evident when compared to other thiazol-5-amine derivatives. Below is a comparative analysis based on molecular properties, substituent effects, and biological relevance:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights:

In contrast, the pyrrolidinyloxy group () introduces basicity and flexibility, which may enhance blood-brain barrier penetration .

Metabolic Stability: Oxetanes are known to resist oxidative metabolism better than larger rings (e.g., oxane in ) or alkyl chains (e.g., isopropyl in ), suggesting superior metabolic stability for the target compound .

Biological Relevance: Thiazol-5-amine derivatives with aryl substituents (e.g., phenyl in ) are linked to anti-inflammatory activity, as seen in Meloxicam analogs .

Synthetic Accessibility :

- Compounds with simple substituents (e.g., isopropyl in ) are easier to synthesize, while oxetan-containing derivatives require specialized reagents or conditions (e.g., LHMDS in ) .

Biological Activity

2-(Oxetan-3-yloxy)-1,3-thiazol-5-amine is a compound that exhibits notable biological activity, particularly through its interactions with various molecular targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The oxetane ring structure allows for ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The thiazole ring also plays a significant role in these interactions, contributing to the compound's overall biological properties.

Target Interactions

- Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has been shown to interact with purinergic receptors, particularly the P2X3 receptor, which is implicated in pain and autonomic regulation .

Anti-inflammatory Effects

Thiazole derivatives have been associated with anti-inflammatory activities. Although direct studies on this compound are sparse, similar compounds have shown potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. This suggests that this compound may also possess anti-inflammatory properties .

Case Studies

Several studies have explored the pharmacological profiles of thiazole-containing compounds. For instance:

- P2X3 Receptor Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit P2X3 receptors. These studies highlight the potential for treating conditions related to nerve fiber sensitization and autonomic imbalance .

- In Vitro Studies : Experimental assays have shown that thiazole derivatives can significantly reduce inflammatory markers in cell cultures. This suggests a potential therapeutic application in inflammatory diseases .

Data Table: Biological Activities of Thiazole Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Oxetan-3-yloxy)-1,3-thiazol-5-amine, and how do reaction conditions influence yield?

- Methodology : Use nucleophilic substitution (e.g., oxetanol derivatives reacting with thiazole-5-amine precursors under basic conditions like K₂CO₃ in DMF). Monitor reaction progress via TLC and optimize using orthogonal solvents (e.g., THF vs. DCM) .

- Data Consideration : Compare yields under varying temperatures (25–80°C) and catalysts (e.g., Pd(OAc)₂ vs. CuI). For example, reports sulfoxide formation with mCPBA oxidation, suggesting analogous protocols for oxetane functionalization.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Protocol : Assign peaks in H NMR (e.g., oxetane protons at δ 4.5–5.0 ppm; thiazole C5-amine at δ 6.8–7.2 ppm). Validate via C NMR (e.g., oxetane carbons at ~75–85 ppm) and HRMS (exact mass ± 0.001 Da) .

- Purity Check : Use HPLC (C18 column, MeCN/H₂O gradient) to detect impurities <0.5%. Reference ’s IR data (C-O-C stretch at 1100–1250 cm⁻¹) for oxetane confirmation.

Advanced Research Questions

Q. What computational models predict the reactivity of the oxetane-thiazole scaffold in nucleophilic environments?

- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic attack sites. Compare with experimental kinetics (e.g., hydrolysis rates in acidic/basic media) .

- Case Study : highlights ICReDD’s quantum chemical reaction path searches to optimize oxetane ring-opening, applicable to designing stable derivatives.

Q. How does substituent variation on the oxetane or thiazole ring affect biological activity (e.g., antimicrobial or anticancer)?

- Experimental Design : Synthesize analogs (e.g., fluorinated oxetanes or methylthiazoles) and test in vitro against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Use SAR analysis to correlate logP values with IC₅₀ .

- Data Interpretation : identifies N-(thiazol-2-yl)furanamides with IC₅₀ <10 µM, suggesting similar frameworks for structure-activity studies.

Q. What strategies resolve contradictions in stability data (e.g., oxetane ring hydrolysis vs. thermal stability)?

- Method : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Compare with computational degradation pathways (e.g., transition state modeling for ring-opening) .

- Example : emphasizes iterative theory-experiment feedback loops to validate hypotheses, such as oxetane stabilization via steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.